Thiazole orange
Overview
Description
Thiazole orange is an unsymmetrical cyanine dye known for its strong fluorescence upon binding to nucleic acids. This compound is widely used in various scientific fields due to its ability to intercalate into nucleic acid structures, making it a valuable tool for detecting and analyzing DNA and RNA.
Mechanism of Action
Target of Action
Thiazole Orange (TO) is an unsymmetrical cyanine dye . Its primary targets are nucleic acids, specifically DNA and RNA . TO can be conjugated to oligonucleotides (ONs) to create fluorogenic hybridisation probes . The properties of duplexes between TO-probes and their DNA and RNA targets strongly depend on the length of the linker between TO and the oligonucleotide, the position of attachment of TO to the nucleotide (major or minor groove), and the mode of attachment of this compound .
Mode of Action
TO becomes highly fluorescent upon binding to nucleic acids due to restriction of rotation about the methine bridge . This is why TO-ON conjugates have been used for the detection of target nucleic acids . An important property of TO-ON probes is the significant increase in duplex stability imparted by intercalation of the TO moiety .
Biochemical Pathways
TO binds to double-stranded nucleic acids by either intercalating into their duplex structures or by sticking to their grooves . This allows the easy detection of DNA based on the fluorescent signal both in vitro and in vivo . Therefore, these molecules are used in a variety of applications within life sciences, such as gel electrophoresis, microscopy, flow cytometry, and the detection of amplification in PCR (polymerase chain reaction) and LAMP (loop-mediated isothermal amplification) assays .
Pharmacokinetics
It is known that to has massive fluorescence enhancement and high quantum yield upon binding to nucleic acids, particularly rna . It is non-precipitating and can permeate through live cell membranes .
Result of Action
The result of TO’s action is the detection of target nucleic acids. TO shows clear response selectivity for RNA over DNA with a significant light-up property upon binding to RNA . More interestingly, 2TO, a regioisomer of TO in which the benzothiazole unit is connected to position 2 in the quinoline ring, performs much better .
Biochemical Analysis
Biochemical Properties
Thiazole Orange has been used for the detection of target nucleic acids . The properties of duplexes between this compound-probes and their DNA and RNA targets strongly depend on the length of the linker between this compound and the oligonucleotide, the position of attachment of this compound to the nucleotide (major or minor groove) and the mode of attachment of this compound .
Cellular Effects
This compound exhibits a significant light-up property upon binding to RNA . It shows clear response selectivity for RNA over DNA . This property of this compound has led to its use in nucleolar RNA imaging in living cells .
Molecular Mechanism
This compound becomes highly fluorescent upon binding to nucleic acids due to restriction of rotation about the methine bridge . An important property of this compound-probes is the significant increase in duplex stability imparted by intercalation of the this compound moiety .
Temporal Effects in Laboratory Settings
The fluorescence enhancement of this compound upon binding to double-stranded DNA can be quantified . The ability of this compound to detect DNA at low concentrations has been evaluated .
Subcellular Localization
This compound is a promising fluorogenic dye for nucleolar RNA imaging in living cells . There is no available information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole orange can be synthesized through several methods. One common approach involves the condensation of 2-methylbenzothiazole with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Thiazole orange undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride; often in ethanol or methanol.
Substitution: Various nucleophiles; reactions may occur in solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazole derivatives with altered electronic properties .
Scientific Research Applications
Thiazole orange has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nucleic acids in various assays.
Biology: Employed in cellular imaging to visualize DNA and RNA within cells.
Medicine: Utilized in diagnostic tests, such as flow cytometry, to identify and quantify nucleic acids in clinical samples.
Industry: Applied in the development of biosensors and other analytical devices for detecting nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- SYBR Safe
- SYBR Green
- Pico Green
- SYTO-16
- SYTO-9
- Benzothiazole-based analogues (e.g., TOPhBu)
Uniqueness
Thiazole orange is unique due to its strong fluorescence enhancement upon binding to nucleic acids and its ability to intercalate into both DNA and RNA. This makes it particularly useful for applications requiring high sensitivity and specificity in nucleic acid detection .
Properties
CAS No. |
107091-89-4 |
---|---|
Molecular Formula |
C26H24N2O3S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;(2E)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
ACOJCCLIDPZYJC-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2S/C1=C/C3=CC=[N+](C4=CC=CC=C34)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |
Pictograms |
Irritant |
Synonyms |
thiazole orange |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thiazole orange is a fluorescent dye that exhibits significant fluorescence enhancement upon binding to nucleic acids, particularly double-stranded DNA (dsDNA). [, , ] This fluorescence enhancement is attributed to the dye's intercalation between base pairs, which restricts its conformational flexibility and increases its quantum yield. [, , , ]
A: this compound (3,6-bis(dimethylamino)-2-[4-(dimethylamino)phenyl]-7-methylbenzo[1,3]thiazolo[2,3-b]quinolinium) has a molecular formula of C20H21N4S+ and a molecular weight of 349.47 g/mol. [, ] Spectroscopically, this compound exhibits an absorbance maximum around 500 nm and an emission maximum around 530 nm when bound to dsDNA. [, , , ]
A: this compound exhibits good compatibility with biological samples and is stable under typical experimental conditions used for nucleic acid analysis. [, , , ] Its fluorescence is sensitive to environmental factors such as pH, ionic strength, and temperature, which can influence its binding affinity and fluorescence intensity. [, , , ] Researchers have used this compound in various applications, including DNA gel electrophoresis, flow cytometry for reticulocyte analysis, and fluorescence microscopy for visualizing nucleic acids in cells. [, , , , ]
A: While this compound is primarily used as a fluorescent probe, certain derivatives have been explored for their potential catalytic properties. For instance, a this compound-carboplatin conjugate demonstrated enhanced DNA crosslinking abilities, showcasing the potential for developing targeted anticancer agents. []
A: Yes, computational methods have been employed to investigate the binding interactions of this compound with DNA and to rationalize its spectral properties. Ab initio calculations have been used to determine the preferred conformation of this compound and its analogs, providing insights into their binding modes. []
A: Modifications to the this compound structure have been explored to improve its fluorescence properties and enhance its binding affinity for specific DNA sequences. [, , , ] For example, introducing substituents on the quinoline or benzothiazole rings can significantly affect its fluorescence quantum yield and DNA binding affinity. [, , , ]
A: While this compound itself is not classified as highly toxic, appropriate laboratory safety practices should be followed when handling and disposing of the dye. Researchers have highlighted this compound as a potentially safer alternative to ethidium bromide, a commonly used DNA stain known for its mutagenicity. [, ]
A: Yes, several alternative dyes are available for nucleic acid staining, each with its own advantages and disadvantages. Ethidium bromide is a widely used, inexpensive option, but its mutagenicity raises safety concerns. [] SYBR Safe is a commercially available dye with high sensitivity and lower toxicity compared to ethidium bromide, but it comes at a higher cost. [] this compound offers a balance of sensitivity, cost-effectiveness, and a potentially safer profile compared to ethidium bromide. [, ]
ANone: Commonly used resources include:
- Spectroscopic techniques: UV-Vis, fluorescence, and circular dichroism spectroscopy are essential for characterizing the optical properties and binding interactions of this compound. [, , , , ]
- Flow cytometry: This technique is widely used for analyzing reticulocytes stained with this compound. [, , , , , , ]
- Confocal microscopy: This technique allows for the visualization of this compound-labeled nucleic acids in cells and tissues. [, , ]
- Chemical synthesis and modification: Synthetic organic chemistry techniques are crucial for developing new this compound derivatives with tailored properties. [, , , , , , ]
A: this compound was first reported as a fluorescent dye in 1990. [] Since then, it has been widely adopted as a fluorescent probe for various biological applications, including:
- Reticulocyte analysis: this compound quickly became a popular choice for quantifying reticulocytes using flow cytometry due to its ease of use and high sensitivity. [, , , , , , ]
- DNA detection and quantification: Researchers have utilized this compound for DNA gel electrophoresis, offering a less toxic alternative to ethidium bromide. [, ]
- Live-cell imaging: Developments in this compound-based probes have enabled real-time imaging of DNA synthesis and RNA localization in living cells. [, ]
ANone: The research on this compound spans various disciplines, including:
- Chemistry: Organic synthesis, photochemistry, and analytical chemistry contribute to the development and characterization of new this compound derivatives and their applications. [, , , , , , ]
- Biology: Cell biology, molecular biology, and biochemistry benefit from the use of this compound as a tool for studying nucleic acids and cellular processes. [, , ]
- Medicine: Hematology utilizes this compound for reticulocyte analysis, aiding in the diagnosis and monitoring of various blood disorders. [, , , , , , ]
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